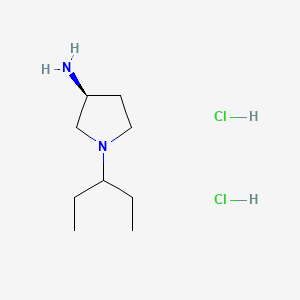(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride
CAS No.: 2866253-91-8
Cat. No.: VC18040540
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2866253-91-8 |
|---|---|
| Molecular Formula | C9H22Cl2N2 |
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | (3S)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | VYGFVIPKKIXBKD-JZGIKJSDSA-N |
| Isomeric SMILES | CCC(CC)N1CC[C@@H](C1)N.Cl.Cl |
| Canonical SMILES | CCC(CC)N1CCC(C1)N.Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(3S)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride consists of a pyrrolidine ring substituted at the 1-position with a pentan-3-yl group and at the 3-position with an amine functional group. The dihydrochloride salt enhances its solubility and stability for research applications. The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as seen in related compounds where stereospecificity governs receptor binding .
Table 1: Key Physicochemical Properties
The dihydrochloride salt formation is typical for amine-containing pharmaceuticals to improve bioavailability, as observed in analogous pyrrolidine derivatives .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for this compound are published, its preparation likely follows established methods for similar pyrrolidine derivatives. A plausible route involves:
-
Ring Formation: Cyclization of γ-aminobutyric acid derivatives to construct the pyrrolidine backbone.
-
Alkylation: Introduction of the pentan-3-yl group via nucleophilic substitution or Grignard reactions, as demonstrated in the synthesis of (2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentanamine .
-
Resolution: Chiral separation techniques to isolate the (S)-enantiomer, critical for biological activity .
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Process Optimization
Patents on related compounds highlight strategies for improving yield and purity, such as:
-
Polymorph Control: Crystalline polymorphs of hydrochloride salts are stabilized through controlled recrystallization .
-
Stereoselective Synthesis: Grignard reactions with ethylmagnesium bromide achieve >99% enantiomeric excess in analogous systems .
Pharmacological Profile
Receptor Interactions
Pyrrolidin-3-amine derivatives exhibit affinity for central nervous system (CNS) targets. For example, pyrrolidin-3-yl-N-methylbenzamides demonstrate potent histamine H₃ receptor antagonism (Ki < 10 nM) . The pentan-3-yl substituent in (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride may modulate lipophilicity, enhancing blood-brain barrier penetration compared to pyrimidine-substituted analogs .
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Structural Analogs
The pentan-3-yl group may confer enhanced metabolic stability compared to smaller alkyl chains, as longer aliphatic chains resist oxidative degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume